Indole-based analog 14
Description
Historical Context and Significance of the Indole (B1671886) Nucleus in Natural Products and Synthetic Chemistry
The history of indole chemistry is intrinsically linked to the study of the dye indigo. jetir.orgwikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.comnih.govijsdr.org This foundational work laid the groundwork for systematic indole chemistry. irjmets.com By 1869, Baeyer had proposed the formal structure of indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.orgpcbiochemres.comijsdr.org
The significance of the indole nucleus grew substantially in the 1930s with the discovery of its presence in essential natural products like the amino acid tryptophan and various important alkaloids. wikipedia.orgeverant.org Tryptophan is now recognized as the biochemical precursor for a multitude of natural indole compounds. everant.orgbohrium.com The indole scaffold is a common feature in alkaloids isolated from plants, fungi, and marine organisms. pcbiochemres.comnih.govijsdr.orgnumberanalytics.com Its prevalence in nature and the diverse biological activities of these natural products have made the indole ring a prime target for synthetic chemists. numberanalytics.com Over the years, numerous methods for synthesizing indole and its derivatives have been developed, with the Fischer indole synthesis of 1883 being one of the most notable and enduring. wikipedia.orgpcbiochemres.com The versatility and chemical reactivity of the indole ring allow for extensive modification, enabling the creation of vast libraries of compounds for drug discovery. mdpi.com
Prevalence of Indole Derivatives in Bioactive Molecules and Drug Discovery
The indole scaffold is an almost ubiquitous component in the architecture of bioactive molecules and is considered a "privileged structure" in medicinal chemistry. ijsdr.orgnih.govresearchgate.netnih.gov This is due to its ability to mimic peptide structures and bind to a wide range of biological receptors and enzymes. ijpsr.comnih.gov Its presence is fundamental to many biological processes. bohrium.com
In nature, the indole ring is found in the essential amino acid tryptophan, which is a building block for proteins and a precursor to key neurotransmitters like serotonin (B10506) and the neuro-hormone melatonin (B1676174). pcbiochemres.comirjmets.combohrium.comnih.gov It also forms the core of plant hormones such as indole-3-acetic acid. pcbiochemres.comnih.gov The structural diversity of indole-containing natural products is vast, ranging from simple compounds to complex indole alkaloids like those derived from the Catharanthus roseus plant, which have significant anticancer properties. bohrium.comnumberanalytics.comnih.govnrfhh.com
In the realm of synthetic chemistry, the indole nucleus serves as a foundational template for drug design. bohrium.com Its structural versatility allows medicinal chemists to synthesize derivatives that can target a multitude of receptors with high affinity. jetir.orgijpsr.com Consequently, the indole framework is embedded in numerous marketed drugs. pcbiochemres.combohrium.com The U.S. Food and Drug Administration (FDA) has approved over 40 indole-containing drugs for treating a wide spectrum of clinical conditions, including cancer, HIV, and migraines. nih.gov The continuous exploration of indole derivatives continues to open new frontiers in drug discovery, with applications ranging from building blocks for novel pharmaceuticals to diagnostic agents. biosynth.com
Diverse Pharmacological Relevance of Indole-Containing Scaffolds
The unique chemical properties of the indole nucleus bestow upon its derivatives a broad and diverse range of pharmacological activities. pcbiochemres.comnih.govijpsr.com This has made the indole scaffold a focal point of research for developing treatments for numerous human diseases. ijsdr.orgresearchgate.net
Indole-based compounds have demonstrated significant therapeutic potential across many areas:
Anticancer Activity: Many indole derivatives exhibit potent anticancer effects by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases (HDAC). nih.govnrfhh.commdpi.com Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of indole-containing anticancer drugs used in chemotherapy. numberanalytics.comnih.govnrfhh.com
Antiviral Activity: The indole scaffold is present in several antiviral drugs, including the anti-HIV agent delavirdine (B1662856) and the influenza drug arbidol. pcbiochemres.combohrium.comnih.gov Researchers are actively exploring new indole derivatives for their potential against a range of viruses. biosynth.comnih.gov
Anti-inflammatory Properties: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and works by inhibiting cyclooxygenase (COX) enzymes. mdpi.commdpi.com This has spurred the development of novel indole analogs that modulate key inflammatory pathways. mdpi.com
Neuropharmacological Effects: As the core of serotonin and melatonin, the indole structure is central to neuropharmacology. pcbiochemres.com Drugs containing this scaffold are used to treat migraines, psychosis, and neurodegenerative diseases. nih.govnih.gov For instance, certain indole analogs act as selective inhibitors of monoamine oxidase B (MAO-B), a target in Parkinson's disease treatment. nih.gov
Antimicrobial and Antifungal Activity: Indole-based compounds have shown the ability to disrupt bacterial membranes and inhibit biofilm formation, making them promising candidates for new antimicrobial agents, including against drug-resistant strains. biosynth.commdpi.com They also possess antifungal properties. pcbiochemres.com
Other Therapeutic Areas: The pharmacological relevance of indoles extends further to include antidiabetic, antihypertensive, antioxidant, antimalarial, and anticonvulsant activities. jetir.orgijsdr.orgijpsr.com
The ability of the indole scaffold to be readily modified allows for the fine-tuning of its pharmacological profile, making it a continuously evolving and highly valuable tool in modern drug discovery. mdpi.com
Conceptualization of "Indole-Based Analog 14" as a Designator for Distinct Chemical Entities Across Research Series
The term "this compound" does not refer to a single, universally defined chemical compound. Instead, it serves as a specific designator for different molecular structures within distinct series of compounds developed in separate research projects. This nomenclature is common in medicinal chemistry, where newly synthesized compounds in a series are numbered sequentially for identification and analysis. The following sections detail several unique molecules, each referred to as "analog 14" or belonging to a "series 14," to illustrate the diverse therapeutic targets and chemical designs encompassed by this label.
These examples include:
An indoleamide analog investigated for its activity against Mycobacterium tuberculosis. rsc.org
A series of indole-based MAO-B inhibitors for potential application in neurodegenerative diseases. nih.gov
An indole-based amide identified as a potent PDE5 inhibitor. acs.org
A series of indolyl-thioacetamide derivatives studied for their potential as antiviral agents against SARS-CoV-2. mdpi.com
Each "this compound" represents a unique scientific endeavor, showcasing the adaptability of the indole scaffold in the quest for novel therapeutic agents.
Research Findings on Specific "this compound" Entities
The designation "this compound" has been applied to several distinct molecules across different therapeutic areas. This section details the synthesis, structural characteristics, and biological activities of these specific compounds as reported in the scientific literature.
Analog 14 as an Antitubercular Agent
In a 2021 study focused on developing new treatments for tuberculosis and pediatric brain tumors, researchers designed and synthesized a series of novel indole-2-carboxamides. rsc.org Within this work, a key intermediate was designated as indoleamide analogue 14 . This compound was synthesized from N-(tert-butoxycarbonyl) piperazine (B1678402) and 5-chloro-1H-indole-2-carboxylic acid, followed by deprotection. rsc.org Analog 14 served as a crucial precursor for creating a final diamide (B1670390) compound. rsc.org The synthesized compounds in this series were evaluated for their inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. While the final product derived from analog 14 was tested, the specific activity of analog 14 itself was reported as part of the broader screening.
| Compound Name | Target | Activity (MIC against M. tb H37Rv) | Source |
| Indoleamide analogue 14 | Mycobacterium tuberculosis | 13.9 µM | rsc.org |
Series 14 as Selective MAO-B Inhibitors
Research published in 2022 by Knez and colleagues described the development of 23 indole analogs, designated as series 14 , with the goal of identifying reversible inhibitors of monoamine oxidase (MAO). nih.gov Two compounds from this series, 14a and 14b , emerged as selective inhibitors of human MAO-B at low micromolar concentrations. nih.gov The potency of these compounds was comparable to that of isatin (B1672199), a known selective MAO-B inhibitor. nih.gov This line of research is particularly relevant for neurodegenerative diseases like Parkinson's, where MAO-B inhibitors are used therapeutically.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |
| Analog 14a | human MAO-B | 12.63 µM | nih.gov |
| Analog 14b | human MAO-B | 8.65 µM | nih.gov |
| Isatin (Reference) | human MAO-B | 6.10 µM | nih.gov |
| Safinamide (Reference) | human MAO-B | 0.029 µM | nih.gov |
Analog 14a as a PDE5 Inhibitor
In a study aimed at discovering new phosphodiesterase 5 (PDE5) inhibitors, a research team identified a highly potent indole-based compound, analog 14a . acs.org By replacing an amine group in a previous series with an amide, they synthesized 14a , which demonstrated an IC₅₀ value of 16.11 nM. acs.org Molecular docking simulations suggested that the amide group was significant for the compound's interaction with the target enzyme. acs.org Further investigation into its drug-like properties showed that analog 14a only exhibited cytotoxic effects at concentrations approximately 6,000 times higher than its IC₅₀ value, indicating its potential as a lead compound for further development. acs.org Based on these findings, additional analogs (14b-d ) were proposed and synthesized to explore the structure-activity relationship further. acs.org
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Cytotoxicity (MCF-7 cells) | Source |
| Analog 14a | PDE5 | 16.11 nM | Effect only at 100 µM | acs.org |
| Sildenafil (Reference) | PDE5 | Tested at 10 nM | Not specified | acs.org |
Series 14 as Potential SARS-CoV-2 RdRp Inhibitors
As part of the global effort to find therapeutics for COVID-19, a 2023 study explored a series of 2-[(indol-3-yl)thio)]acetamides, designated as series 14 , for their potential to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). mdpi.com A total of 27 derivatives (D1-D27 ) were synthesized and evaluated for their inhibitory properties against this key viral enzyme. mdpi.com The study presented the IC₅₀ values for the entire series, demonstrating a range of activities and providing a basis for understanding the structure-activity relationships within this chemical class for antiviral applications. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-methoxypyridin-4-yl)-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-17-11-14(5-7-20-17)22-18(24)13-4-3-12-9-16-19(25)21-6-2-8-23(16)15(12)10-13/h3-5,7,9-11H,2,6,8H2,1H3,(H,21,25)(H,20,22,24) |
InChI Key |
IGJVUIUYHUKAST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C=C4N3CCCNC4=O |
Origin of Product |
United States |
Synthetic Methodologies for Indole Based Analog Series
General Strategies for Indole (B1671886) Core Functionalization
The functionalization of the indole ring system is a subject of intensive research, aiming to provide efficient access to a wide range of derivatives. organic-chemistry.orgrsc.org Strategies often revolve around controlling the regioselectivity of reactions, given that the indole core possesses multiple reactive sites. nih.govthieme-connect.com
Regioselective Functionalization Approaches
The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position of the pyrrole (B145914) moiety. However, achieving functionalization at other positions, such as C2 or the benzenoid ring (C4-C7), requires specific strategies to overcome this intrinsic reactivity. chim.itnih.gov
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and regioselective modification of indoles. nih.govconsensus.app These methods offer advantages in atom and step economy. nih.gov The choice of metal catalyst (e.g., Palladium, Rhodium, Iridium) and, crucially, the use of directing groups can steer the reaction to a specific C-H bond. chim.itrsc.orgchemrxiv.org
Directing groups (DGs) are moieties installed on the indole nitrogen (N1) or at another position (e.g., C3) that coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. nih.govchemrxiv.orgnih.gov For example, an amide group at the C3 position can direct functionalization to either the C2 or C4 position depending on the catalyst system employed. chemrxiv.orgchemrxiv.org Similarly, installing a directing group on the indole nitrogen can facilitate alkenylation at the less nucleophilic C2-position. chim.it
The regioselectivity of these reactions can be finely tuned. Theoretical studies have shown that when C-H bond activation is the rate-determining step, functionalization tends to occur at the C7 or C4 positions on the benzene (B151609) ring. nih.govconsensus.app Conversely, if another step is rate-limiting, regioselectivity often favors the C2 position. nih.gov
Table 1: Examples of Directing Groups for Regioselective Indole Functionalization
| Directing Group Position | Directing Group | Target Position | Metal Catalyst (Example) |
|---|---|---|---|
| N1 | Pyridylsulfonyl | C2 | Pd(II) |
| N1 | 2-Pyrimidyl | C2 | Ru, Rh |
| C3 | Amide | C2 or C4 | Ir(III) or Rh(I) |
Development of Diverse Side Chains and Substituents
Creating a library of indole analogs requires methods to introduce a wide variety of side chains and substituents. C-H functionalization strategies are central to this effort, enabling the formation of various C-C and C-X (where X = N, O, S) bonds. rsc.orgnih.gov These reactions can introduce aryl, alkenyl, acyl, and alkyl groups, among others. rsc.orgrsc.org
For instance, palladium-catalyzed cross-coupling reactions of o-nitrobenzyl cyanides with boronic acids can produce 2-substituted indoles. organic-chemistry.org Tandem reactions, such as a sequence of hydroformylation and Fischer indole synthesis, allow for a modular and diversity-oriented approach to tryptamines and homotryptamines with varied amine side chains. acs.org The development of arenesulfonyl indoles provides a versatile precursor that, through conjugate addition and subsequent desulfonylation, can lead to a variety of C-3 functionalized indoles. rsc.org
Synthetic Routes for Specific Indole-Based Analog Types Exemplified by "Analog 14" Designations
The general strategies for indole functionalization can be applied to the synthesis of specific classes of analogs, such as those containing amide, thioacetamide (B46855), and vinyl sulfone moieties. "Analog 14" is used here as a representative designation for a target compound within each of these structural classes.
Approaches to Amide-Linked Indole Analogs
Amide-linked indoles are a significant class of compounds, with indole-3-carboxamides being particularly common. researchgate.nettheaspd.com A straightforward method for their synthesis involves the coupling of a substituted indole-3-carboxylic acid with an amine, often mediated by coupling agents like EDC·HCl and HOBt. nih.gov
A more specialized approach is required for the synthesis of N-(indolyl)amides, where the amide nitrogen is part of the indole ring system. These motifs are less common due to the instability of key intermediates like 2- and 3-aminoindoles. rsc.orgrsc.org A robust method to access these compounds utilizes the Curtius rearrangement . rsc.orgrsc.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be trapped by a carboxylic acid to yield the desired N-(indolyl)amide. rsc.orgwikipedia.orgnih.gov
Synthesis of an N-(Indol-3-yl)amide via Curtius Rearrangement:
Carboxazide Formation: An indole-3-carboxylic acid is converted into its corresponding carboxazide. This is often achieved using diphenylphosphorylazide (DPPA). rsc.orgrsc.org
Rearrangement and Trapping: The indole-3-carboxazide is heated in the presence of a carboxylic acid. The carboxazide undergoes Curtius rearrangement to form an indol-3-yl isocyanate intermediate. This highly reactive intermediate is immediately trapped by the carboxylic acid in the reaction mixture to form the final N-(indol-3-yl)amide product. rsc.org
This one-pot thermal decomposition method is convenient and tolerates a variety of aliphatic and aryl carboxylic acids. rsc.org
Table 2: Synthesis of N-(1-Methylindol-3-yl)amides (Exemplar Analog 14 Series)
| Starting Carboxylic Acid | Product (N-(1-methylindol-3-yl)amide) | Reported Yield |
|---|---|---|
| Propionic acid | N-(1-methylindol-3-yl)propanamide | 54% |
| Acetic acid | N-acetyl-1-methyl-1H-indol-3-amine | 51% |
| Isobutyric acid | N-(1-methylindol-3-yl)isobutyramide | 40% |
| Benzoic acid | N-benzoyl-1-methyl-1H-indol-3-amine | 45% |
(Data synthesized from representative procedures described in the literature rsc.org)
Synthesis of Thioacetamide-Containing Indole Structures
Thioamides are important functional groups in organic and medicinal chemistry. wikipedia.orgblogspot.comgoogle.com The synthesis of indole analogs containing a thioacetamide group can be achieved through various routes. One efficient method allows for the construction of 3-formyl-2-thioacetamide-indoles in a one-pot, two-step procedure. researchgate.net
One-Pot Synthesis of a 3-Formyl-2-thioacetamide-indole:
Condensation: The synthesis begins with the condensation of an indolin-2-thione with an isocyanide. This step forms a 3-aminomethylene-indolin-2-thione intermediate. researchgate.net
Reaction and Hydrolysis: The intermediate then undergoes a regioselective reaction with chloroacetylchloride, followed by hydrolysis, to yield the final 3-formyl-2-thioacetamide-indole product. researchgate.net
This method provides a direct route to this specific class of functionalized indoles.
Preparation of Indole-Vinyl Sulfone Conjugates
Vinyl sulfones are valuable functional groups in organic synthesis, primarily acting as potent Michael acceptors and as partners in cycloaddition reactions. nih.govscripps.edu The preparation of indole-vinyl sulfone conjugates involves creating a covalent link between an indole nucleus and a vinyl sulfone moiety. This can be achieved by leveraging the nucleophilicity of the indole ring, typically at the C3 position.
A common strategy involves a Michael addition reaction where the indole acts as the nucleophile, attacking the β-carbon of an activated vinyl sulfone. nih.govresearchgate.net
General Michael Addition for Indole-Vinyl Sulfone Conjugate Synthesis:
Activation: A vinyl sulfone is used as the electrophilic partner (Michael acceptor).
Nucleophilic Attack: The electron-rich indole attacks the vinyl sulfone, forming a new carbon-carbon bond at the indole C3 position. This reaction is often catalyzed by a Lewis or Brønsted acid to enhance the electrophilicity of the vinyl sulfone.
This approach allows for the direct C3-functionalization of indoles with a sulfone-containing side chain, leading to the formation of indole-vinyl sulfone conjugates.
Methodologies for Indole-Thiadiazole Hybrids
The synthesis of molecules incorporating both an indole and a thiadiazole ring has attracted significant attention due to their diverse biological activities. A common strategy involves the reaction of indole derivatives with thiadiazole precursors.
One prominent method begins with the synthesis of an indole-3-acetic acid, which is then converted to its corresponding acid chloride. This intermediate subsequently reacts with a thiosemicarbazide, followed by cyclization to yield the 1,3,4-thiadiazole (B1197879) ring. A series of indole-based thiadiazole derivatives were synthesized and characterized for their α-glucosidase inhibition potential. nih.gov The general synthetic scheme involves the reaction of indole-3-acetic acid with substituted thiosemicarbazides in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-thiadiazole ring.
Another approach involves a multi-step synthesis starting from indole to create indole-endowed thiadiazole derivatives. These compounds have been screened for their antiproliferative potency against triple-negative breast cancer cell lines. nih.gov The synthesis can also involve the preparation of novel scaffolds containing indole and 1,2,3-triazole linked 1,3,4-thiadiazole derivatives, which are then evaluated for their anticancer activity. researchgate.net
The following table summarizes the findings of a study on indole-based thiadiazole derivatives as α-glucosidase inhibitors nih.gov:
| Compound | IC50 (µM) for α-glucosidase inhibition |
| Analog 17 | 0.95 ± 0.05 |
| Analog 2 | 1.10 ± 0.10 |
| Analog 1 | 1.30 ± 0.10 |
| Analog 9 | 1.60 ± 0.10 |
| Acarbose (Standard) | 1.70 ± 0.10 |
Synthesis of Indole-Hydrazide/Hydrazone Derivatives
Indole-hydrazide/hydrazone derivatives are another class of compounds with significant biological potential. Their synthesis is often straightforward, typically involving the condensation of an indole-3-carboxaldehyde (B46971) with various hydrazides.
A series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides were synthesized by reacting indole-3-carboxaldehyde with aryl/alkyl hydrazides in the presence of acetic acid. researchgate.net These compounds were then evaluated for their in vitro antiproliferative activities against various cancer cell lines. researchgate.net
Another study reported the synthesis of indole hydrazone derivatives as potential antiplatelet agents. The structures of these newly synthesized compounds were confirmed using spectral data and elemental analysis. nih.govjst.go.jp The synthetic route generally involves the reaction of a suitable indole derivative with a hydrazide to form the corresponding hydrazone.
A new series of indolylhydrazones and indole-based 4-thiazolidinones have also been designed and synthesized to be screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The formation of these hydrazones typically involves the reaction of an indole-3-carbaldehyde with a substituted hydrazide.
The table below presents the cytotoxic activity of selected indole hydrazide-hydrazone derivatives against the PC3 (prostate cancer) cell line researchgate.net:
| Compound | IC50 (µM) against PC3 cells |
| 18b | >50 |
| 18d | 0.4 |
| 18j | 0.8 |
| 18t | 2.5 |
| 18v | 2.1 |
Synthetic Pathways to Spiro-Indole Systems
Spiro-indole systems are complex, three-dimensional structures that have garnered considerable interest in medicinal chemistry. Their synthesis often involves cycloaddition reactions. A highly stereoselective, one-pot, multicomponent method has been developed for the synthesis of pyrrolizidine- and N-methyl pyrrolidine-substituted spirooxindole derivatives. acs.org This [3+2] cycloaddition reaction involves the in-situ generation of azomethine ylides from the reaction of isatin (B1672199) and secondary amino acids, which then react with α,β-unsaturated carbonyl compounds. acs.org
The synthesis of spiro-indole compounds can also be achieved through an azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones. news-medical.net The azomethine ylide is generated in situ from the condensation of isatin and sarcosine. news-medical.net Recent research has also focused on the synthesis of novel spirooxindole scaffolds for their dual inhibitory properties against CDK2 and EGFR. nih.gov
Synthetic strategies for spirocyclic indolenines can be grouped into three main categories: interrupted Fischer indolizations, dearomatization reactions of indoles, and condensation reactions. rsc.org A one-pot condensation reaction of 4-hydroxy-2H-chromen-2-one, isatin, and 1H-indazole-3-amine in the presence of acetic acid in ethanol (B145695) has been developed for the rapid synthesis of complex spiro-indole derivatives. rsc.org
Advancements in Green Chemistry and Sustainable Synthetic Protocols for Indole Derivatives
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of indole derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a rapid and efficient green methodology for preparing indole derivatives. tandfonline.comtandfonline.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comtandfonline.com
The use of ionic liquids as catalysts and reaction media is another green approach for the synthesis of 3-substituted indoles via Michael addition. openmedicinalchemistryjournal.com Water, being a benign and abundant solvent, is also increasingly used for the synthesis of various indole derivatives, making the processes more economical and eco-friendly. openmedicinalchemistryjournal.com
Solvent-free and catalyst-free reactions, often conducted under visible light irradiation, represent a highly green synthetic route. openmedicinalchemistryjournal.com For instance, the reaction of various substituted benzaldehydes and indoles under visible light has been shown to produce indole derivatives in high yields without the need for any solvent or catalyst. openmedicinalchemistryjournal.com
A sustainable multicomponent indole synthesis has been developed that proceeds under mild and benign conditions using ethanol as a solvent and avoiding the use of metal catalysts. rsc.orgresearchgate.net This innovative two-step reaction utilizes inexpensive and broadly available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org
The following table highlights some green chemistry approaches for the synthesis of indole derivatives:
| Green Chemistry Approach | Key Features |
| Microwave Irradiation | Rapid, environment-friendly, proficient, and convenient. tandfonline.comtandfonline.com |
| Ionic Liquids | Act as catalysts and green reaction media. openmedicinalchemistryjournal.comresearchgate.net |
| Water as Solvent | Non-toxic, economical, and environmentally benign. openmedicinalchemistryjournal.com |
| Solvent and Catalyst-Free Reactions | Economical and reduces chemical waste. openmedicinalchemistryjournal.com |
| Multicomponent Reactions | High atom economy and reduced number of synthetic steps. rsc.orgresearchgate.net |
Biological Activity Investigations of Indole Based Analog Series in Vitro and Preclinical Models
Enzyme Inhibition Studies
The inhibitory effects of various indole-based analogs numbered 14 have been evaluated against several key enzymes. These studies highlight the versatility of the indole (B1671886) core in designing targeted enzyme inhibitors.
Phosphodiesterase 5 (PDE5) Inhibition
A novel series of indole-containing compounds were synthesized and evaluated as potential Phosphodiesterase 5 (PDE5) inhibitors. Within this series, an amide-containing analog, compound 14a , was identified as a particularly potent inhibitor of PDE5. Research findings demonstrated that compound 14a exhibited an IC₅₀ value of 16.11 nM, indicating strong inhibitory activity against the enzyme. Molecular docking simulations suggested that the amide group plays a crucial role in the interaction between the compound and the PDE5 target.
Table 1: PDE5 Inhibition by Indole-Based Analog 14a
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Indole-based analog 14a | Phosphodiesterase 5 (PDE5) | 16.11 |
Monoamine Oxidase B (MAO-B) Inhibition
In the field of neurodegenerative disease research, indole-based compounds have been investigated as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.
A study focused on a series of 2-(1H-indol-3-yl)ethan-1-amine derivatives, developed based on the melatonin (B1676174) scaffold, identified hit compound 14 as a dual Nuclear factor-erythroid 2 p45-related factor 2 (NRF2) inducer and a selective MAO-B inhibitor nih.govresearchgate.net. This compound demonstrated the ability to reduce oxidative stress markers in in vitro models of Parkinson's disease nih.gov.
Another independent study developed a series of indole analogs (designated as series 14) to identify reversible MAO inhibitors. Within this series, compounds 14a and 14b emerged as selective inhibitors of human MAO-B, with activity in the low micromolar range nih.gov. Their potency was noted to be comparable to isatin (B1672199), another known MAO-B inhibitor nih.gov.
Table 2: MAO-B Inhibition by Indole-Based Analogs
| Compound Series | Specific Analog | Target Enzyme | IC₅₀ (µM) | Reference Inhibitor | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| Series 14 | 14a | MAO-B | 12.63 | Isatin | 6.10 |
| Series 14 | 14b | MAO-B | 8.65 | Isatin | 6.10 |
Sirtuin 1 (SIRT1) Deacetylation Activity Modulation
While indole-containing molecules, such as EX-527, are known to be potent and selective inhibitors of SIRT1, a review of the available scientific literature did not yield specific data regarding the modulatory activity of a compound explicitly identified as "Indole-based analog 14" on Sirtuin 1 (SIRT1) deacetylase activity 34.237.233acs.orgresearchgate.net.
β-Glucuronidase Inhibition
Indole derivatives have been successfully synthesized and identified as potent inhibitors of β-glucuronidase nih.gov. However, searches of scientific databases did not provide specific research findings on the β-glucuronidase inhibitory activity of a compound designated as "this compound" nih.govnih.gov.
Cholinesterase Enzyme Inhibition (AChE and BChE)
The indole structural unit has been incorporated into compounds designed to inhibit cholinesterase enzymes, with some derivatives showing selective, submicromolar inhibition of human butyrylcholinesterase (hBChE) nih.gov. Despite this, specific data on the inhibitory effects of a compound identified as "this compound" against either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) were not found in the reviewed literature nih.govresearchgate.net.
Cellular and Molecular Target Modulation
Beyond direct enzyme inhibition, certain indole-based analogs named 14 have been shown to modulate other cellular and molecular targets.
As mentioned in section 3.1.2, hit compound 14 from a series of melatonin-based indole derivatives was found to be a dual-function molecule. In addition to selectively inhibiting MAO-B, it acts as an inducer of the NRF2-ARE (Nuclear factor-erythroid 2 p45-related factor 2 - Antioxidant Response Element) pathway nih.govresearchgate.net. This pathway is a key cellular defense mechanism against oxidative stress. In vitro studies showed that compound 14 activates the phase II antioxidant response via NRF2 induction and exerts neuroprotective properties against oxidative stress-induced toxicity nih.govresearchgate.net.
In a separate line of research, a series of novel indole-vinyl sulfone analogues (14a-14p) were synthesized as tubulin polymerization inhibitors nih.gov. Within this series, compound 14e was identified as the most potent, exhibiting significant anti-proliferative activity against a panel of human cancer cells with IC₅₀ values ranging from 55–305 nM nih.gov. Further investigation revealed that compound 14e inhibits microtubule polymerization by binding to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest at the G2/M phase and induction of apoptosis nih.govnih.gov. It also demonstrated efficacy in an in vivo liver cancer xenograft mouse model without significant toxicity nih.gov.
Table 3: Cellular and Molecular Targets of Indole-Based Analogs
| Compound | Molecular Target/Pathway | Observed Effect |
|---|---|---|
| Hit compound 14 (MAO-B inhibitor) | NRF2-ARE Pathway | Induction of phase II antioxidant response |
| Indole-vinyl sulfone analogue 14e | Tubulin Polymerization | Inhibition (IC₅₀ = 55–305 nM against cancer cells) |
Tubulin Polymerization Inhibition
Indole-based compounds have been identified as a promising class of tubulin polymerization inhibitors, which are crucial for cell mitosis. A novel series of indole-vinyl sulfone analogs, designated 14a-14p, were developed as tubulin polymerization inhibitors. Within this series, compound 14e demonstrated the most potent activity against a variety of human cancer cells, with IC50 values ranging from 55 to 305 nM nih.gov. The core indole scaffold is a key feature of many natural and synthetic molecules that have been proven to inhibit tubulin polymerization, interfering with the normal structure and function of microtubules nih.govsemanticscholar.org.
| Compound Series | Specific Analog | Activity | IC50 Values |
| Indole-vinyl sulfone | 14e | Potent anti-proliferative activity | 55–305 nM |
Modulation of Cell Cycle Progression
By disrupting microtubule dynamics, inhibitors of tubulin polymerization can effectively halt the cell cycle, typically at the G2/M phase, leading to apoptosis or other forms of cell death in cancer cells. Compounds that interfere with microtubule functionality have been proven to be highly potent anticancer agents due to their critical role in forming the mitotic spindle during cell division mdpi.com. The cytotoxic activity of such compounds is often mediated by their ability to target microtubules, promoting microtubule polymerization and subsequently arresting the cell cycle at the G2/M phase nih.govmdpi.com. This arrest is a direct consequence of the disruption of the normal mitotic spindle formation necessary for cell division.
Induction of Non-Apoptotic Cell Death Pathways (e.g., Methuosis)
Certain indole-based chalcones have been investigated for their ability to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell death without the typical markers of apoptosis nih.govacs.orgnih.gov. In a study exploring the structure-activity relationships of these compounds, a 5-benzyloxy indole analog, referred to as compound 14, was synthesized and evaluated. Its activity in inducing methuosis was found to be similar to the parent compound, MIPP (3-(2-methyl-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one) nih.gov. Methuosis represents an alternative cell death pathway that could potentially be exploited to eliminate cancer cells that have developed resistance to apoptosis-inducing therapies nih.govmdpi.com.
The defining characteristic of methuosis is extensive cytoplasmic vacuolization, which can be observed shortly after treatment. This is followed by a loss of metabolic activity and rupture of the cell membrane. Importantly, this form of cell death is caspase-independent, meaning it is not preventable by broad-spectrum caspase inhibitors nih.gov.
Interference with Viral Replication Mechanisms (e.g., RdRp inhibition, HIV-1 Fusion Inhibition)
The therapeutic potential of indole-based analogs extends to antiviral applications, with specific compounds demonstrating inhibitory effects on key viral processes.
RNA-dependent RNA polymerase (RdRp) Inhibition: Certain nucleoside analogs have been shown to inhibit the replication of SARS-CoV-2 by targeting its RdRp, a crucial enzyme for viral RNA synthesis mdpi.comnih.gov. In a study assessing various compounds, a specific analog designated as compound 14 demonstrated the ability to fully inhibit the SARS-CoV-2 RdRp in vitro, suggesting this enzyme is a likely target for its antiviral activity mdpi.com.
HIV-1 Fusion Inhibition: A series of indole compounds have been developed as small-molecule fusion inhibitors that target the HIV-1 envelope glycoprotein (B1211001) gp41 nih.govnih.gov. This glycoprotein is essential for the fusion of the virus with host cells. Optimization of an initial lead compound led to the development of analogs, including 14g and 14h, which showed significantly improved activity. Compound 14g, in particular, exhibited sub-micromolar binding affinity to the gp41 hydrophobic pocket and potent inhibition of both cell-cell fusion and viral replication nih.gov.
| Compound | Viral Target | Mechanism of Action | Potency |
| Analog 14 | SARS-CoV-2 RdRp | Inhibition of RNA synthesis | Fully inhibits RdRp in vitro mdpi.com |
| Analog 14g | HIV-1 gp41 | Fusion Inhibition | Sub-micromolar activity nih.gov |
| Analog 14h | HIV-1 gp41 | Fusion Inhibition | Sub- to low micromolar activity |
Antimicrobial Research Applications
The indole scaffold has also served as a basis for the development of new antibacterial agents to combat drug-resistant pathogens.
Evaluation against Methicillin-Resistant Staphylococcus aureus (MRSA)
The rise of antibiotic resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antibacterial agents nih.govnih.gov. A series of synthetic bis-indole alkaloids were evaluated for their antibacterial properties against both methicillin-susceptible (MSSA) and methicillin-resistant strains of S. aureus. Within this series, the C-6 dibrominated α-methine bis-indole acetate (B1210297), compound 14, was identified as the most potent analog. It exhibited significant activity against both MSSA and MRSA, with MIC50 values of 4 and 8 µg/mL, respectively mdpi.com. This highlights the potential of specific structural modifications to the bis-indole framework for potent anti-MRSA activity mdpi.com.
Assessment of Broad-Spectrum Antibacterial Properties
Research into indole-based compounds has also explored their potential for broad-spectrum antibacterial activity. Certain synthetic indole derivatives have been found to be effective against a range of multidrug-resistant Gram-positive bacteria nih.gov. While some indole-based compounds show selective activity, others have demonstrated potent antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria nih.gov. For instance, in the evaluation of the bis-indole alkaloids, while compound 14 was highly active against S. aureus strains, none of the tested synthetic bis-indoles showed activity against the Gram-negative bacterium Pseudomonas aeruginosa mdpi.com. This suggests that while the indole scaffold is a valuable starting point, specific structural features are crucial for determining the spectrum of antibacterial action.
| Compound | Target Organism | Activity (MIC50) |
| Bis-indole acetate 14 | MSSA | 4 µg/mL mdpi.com |
| Bis-indole acetate 14 | MRSA | 8 µg/mL mdpi.com |
Mechanistic Elucidations of Indole Based Analog Action
Binding Site Characterization and Ligand-Target Interactions
The interaction of Indole-based analog 14 with its protein target is a multifaceted process governed by a combination of hydrogen bonds, hydrophobic interactions, and the specific functionalities of the molecule. Molecular dynamics simulations and structural studies have provided a granular view of these interactions, highlighting the key residues and molecular features that drive binding affinity and specificity. researchgate.net
Hydrogen bonds play a critical role in the stable binding of this compound to its target protein. researchgate.net Dynamic and frequent hydrogen bonding events have been observed, with the potential for up to three simultaneous hydrogen bonds forming throughout the interaction. researchgate.net Specific amino acid residues, namely SER:B264 and SER:B267, have been identified as significant contributors to this hydrogen bonding network, forming crucial connections with the ligand. researchgate.net The nitrogen atom within the indole (B1671886) ring itself can also participate in hydrogen bonding, a feature known to be important for the interaction of indole-containing molecules with biological targets. mdpi.comnih.gov
| Interacting Residue | Type of Interaction |
| SER:B264 | Hydrogen Bond |
| SER:B267 | Hydrogen Bond |
This table summarizes the key residues involved in hydrogen bonding with this compound.
| Interacting Residue | Type of Interaction |
| TYR:B255 | Hydrophobic, π-π Stacking |
| TRP:B259 | Hydrophobic, π-π Stacking |
This table outlines the primary residues participating in hydrophobic and π-π stacking interactions with this compound.
The specific chemical groups appended to the indole core of analog 14 are instrumental in its recognition by the target protein. For instance, in some indole-based inhibitors, a trimethoxy ring and a carbonyl group are essential for activity. researchgate.net The indole ring itself is a key pharmacophore that interacts with the binding site. nih.gov The nature and position of substituents on the indole ring can significantly impact the binding mode and potency of the compound. mdpi.com For example, modifications to the indole core, such as oxidation or reduction, can lead to diminished inhibitory activity. nih.gov The strategic placement of functional groups allows for a precise network of interactions, including hydrogen bonds and hydrophobic contacts, that collectively determine the analog's affinity and selectivity for its target. researchgate.net
Subcellular Localization and Cellular Permeability Studies
Detailed studies on the subcellular localization and cellular permeability of the specific compound "this compound" are not available in the reviewed scientific literature. While general studies on various indole derivatives exist, specific data for this particular analog is absent.
Preclinical data from in vivo or in vitro models specifically assessing the ability of this compound to cross the blood-brain barrier are not available in the current body of research.
Information regarding the specific mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subsequent intracellular distribution of this compound within in vitro cell systems has not been reported in the available literature.
Structure Activity Relationship Sar Studies of Indole Based Analog Series
Systematic Structural Modifications of the Indole (B1671886) Core and Substituents
The biological activity of indole derivatives can be finely tuned by making systematic modifications to the indole core and its substituents. researchgate.net Researchers have extensively explored how changes in the nature, position, and size of substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus affect the pharmacological properties of the resulting analogs. mdpi.com
The nature and position of substituents on the indole ring play a pivotal role in determining the biological efficacy of indole-based analogs. mdpi.com For instance, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles identified as CFTR potentiators, the position of a methyl substitution on the indole core significantly impacted activity. acs.org
Studies on indole-2-carboxamides as allosteric modulators for the cannabinoid CB1 receptor have shown that substitutions on the phenyl group can be varied without a significant loss of allosteric modulatory activity. nih.gov Specifically, the introduction of photoactivatable functionalities like benzophenone, phenyl azide (B81097), and phenyltrifluoromethyl diazirine in place of C4-substituents on the phenyl ring of the parent compounds resulted in novel CB1 allosteric modulators. nih.gov
In the development of indole-based inhibitors of HIV-1 fusion, substitutions at the 3-position of the indole ring were explored to leverage potential interactions within a hydrophobic pocket. nih.gov Furthermore, the type and nature of the substituent at the third position of the indole moiety were found to be critical for the antiproliferative activity of certain indole derivatives. nih.gov For example, in a series of indole-2-carboxamides, the antiproliferative potency was influenced by the substituent at the R1 position, with the order of activity being H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. nih.gov
The electronic properties of substituents also have a profound effect. In the context of microtubule-targeting chemotherapeutic agents, bis(indolyl)-hydrazide-hydrazones with an electron-donating 5-OMe group on the indole ring demonstrated higher potency against human lung adenocarcinoma cells. nih.gov
Table 1: Impact of Substituent Modifications on Biological Activity of Indole Analogs
| Compound Series | Modification | Biological Target/Activity | Effect on Efficacy |
|---|---|---|---|
| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles | Position of methyl substitution | CFTR potentiators | Significant impact on activity acs.org |
| Indole-2-carboxamides | Variation of C4-substituents on the phenyl group | Cannabinoid CB1 receptor allosteric modulators | Maintained allosteric modulatory activity nih.gov |
| Indole-based HIV-1 fusion inhibitors | Substitution at the 3-position of the indole ring | HIV-1 fusion inhibition | Explored for enhanced interaction in a hydrophobic pocket nih.gov |
| Bis(indolyl)-hydrazide-hydrazones | Electron-donating 5-OMe group | Anticancer (microtubule-targeting) | Increased potency nih.gov |
A novel linker chemistry based on a malondialdehyde-indole condensation reaction has been developed for use in protein pull-down experiments, demonstrating the versatility of indole chemistry in creating cleavable linkers for biochemical applications. nih.gov The development of such linkers highlights the importance of the chemical nature of the linker in determining its function, in this case, enabling the affinity-independent elution of targeted proteins. nih.gov
The three-dimensional conformation of a molecule is intimately linked to its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. nih.gov Conformational analysis of indole-based analogs is therefore essential for understanding their biological profiles.
In the development of indole-based CNS-active antivirals, a series of conformationally restricted analogues were designed and synthesized to identify the most bioactive conformation. nih.gov By "locking" the molecule into specific conformations through the introduction of rings or bulky groups, researchers were able to define a three-dimensional pharmacophore, which is a model of the key steric and electronic features necessary for biological activity. nih.gov This approach, while only modestly successful at improving potency in this specific case, provided valuable insights for future analog design. nih.gov
The introduction of a nitrogen atom at the 7-position of an indole-based class of Cdc7 inhibitors dramatically improved affinity, a phenomenon suggested to be due to conformational preferences. cambridgemedchemconsulting.com This highlights how subtle changes to the indole core can have a significant impact on the molecule's preferred conformation and, consequently, its biological activity.
Pharmacophore Modeling and Design Principles for Indole-Based Analogs
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.comnih.gov This approach is particularly useful for designing novel compounds with improved potency and selectivity. mdpi.com
A pharmacophore model for human protein kinase CK2 inhibitors was developed based on a series of 50 indeno[1,2-b]indoles. nih.gov This model was then used for database mining to identify new chemical scaffolds for the development of potent and selective CK2 inhibitors. nih.gov Similarly, a comprehensive pharmacophore hypothesis was derived for indole and isatin (B1672199) derivatives as antiamyloidogenic agents, which helped to distinguish between active and inactive compounds. mdpi.com
The design principles for indole-based analogs often involve identifying key interactions between the indole scaffold and its biological target. For example, in the design of inhibitors for human poly(ADP-ribose) polymerase-1, the indole moiety was a key pharmacophoric element that interacted with the target protein. nih.gov
Table 2: Pharmacophore Models for Indole-Based Analogs
| Target | Indole Analog Series | Pharmacophore Features | Application |
|---|---|---|---|
| Human Protein Kinase CK2 | Indeno[1,2-b]indoles | Nine common chemical features | Database mining for new inhibitors nih.gov |
| Amyloid-β Aggregation | Indole and isatin derivatives | Aromatic rings, hydrogen bond acceptors, hydrophobic regions | Distinguishing between active and inactive compounds mdpi.com |
| EGFR and VEGFR2 | Various known inhibitors | Not specified | Screening for dual inhibitors mdpi.com |
Exploration of Bioisosteric Replacements to Optimize Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. researchgate.netnih.gov In the context of indole-based analogs, bioisosteric replacements of the indole moiety itself or its substituents have been explored to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com
For example, a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, FD223, was developed by applying a bioisosteric replacement approach to an indole scaffold. researchgate.netnih.gov This strategy led to a compound with high potency and selectivity against PI3Kδ. researchgate.netnih.gov
The substitution of a CH group with a nitrogen atom in aromatic and heteroaromatic ring systems is a common bioisosteric transformation. cambridgemedchemconsulting.com The introduction of a nitrogen at the 7-position of an indole-based class of Cdc7 inhibitors, creating a 7-azaindole (B17877) analog, not only improved affinity but also enhanced metabolic stability. cambridgemedchemconsulting.com The photophysical properties of 7-azaindole and its analogs have been studied, providing insights that can be valuable in their application as biological probes. acs.org
Furthermore, the replacement of a hydrogen atom with fluorine is another common bioisosteric modification. In a series of indole-based HIV-1 attachment inhibitors, the introduction of a 4-fluoro substituent enhanced the potency by more than 50-fold compared to the parent compound. nih.gov
Computational Approaches in Indole Based Analog Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as Indole-based analog 14, interacts with its protein target.
Prediction of Binding Modes and Affinities
This compound was identified as a promising inhibitor of the M. tuberculosis DNA gyrase B (GyrB) subunit. acs.org Its efficacy is demonstrated by a half-maximal inhibitory concentration (IC₅₀) value of 0.08 μM. acs.orgresearchgate.netresearchgate.netresearchgate.net This indicates a high binding affinity, representing a significant improvement over other compounds; for instance, its activity is 16-fold better than the known DNA gyrase ATPase inhibitor novobiocin. acs.orgresearchgate.netresearchgate.netresearchgate.net
The structural foundation of this analog is a 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol core. nih.gov Its enhanced inhibitory potency compared to its template compound, G24, is attributed to structural differences in its hydroxyalkyl amine substituents. nih.gov
| Compound | Target | IC₅₀ (μM) | Note |
|---|---|---|---|
| This compound | M. tuberculosis GyrB ATPase | 0.08 | Identified via virtual screening. acs.orgresearchgate.netresearchgate.netresearchgate.net |
| Novobiocin | M. tuberculosis GyrB ATPase | >1.28 | Reference compound; this compound is 16-fold more potent. acs.orgresearchgate.netresearchgate.netresearchgate.net |
| Compound 8 (Carbazole derivative) | M. tuberculosis GyrB ATPase | 0.26 | Co-identified hit from the same screening. acs.orgresearchgate.netresearchgate.net |
| Compound 11 (Benzoindole derivative) | M. tuberculosis GyrB ATPase | 0.56 | Co-identified hit from the same screening. acs.orgresearchgate.netresearchgate.net |
Elucidation of Critical Residue Interactions within Active Sites
To understand the structural basis for its high affinity, docking simulations were employed. These computational models revealed that the binding of this compound within the ATPase active site of GyrB is stabilized by a critical hydrogen bond. acs.org This key interaction occurs with the amino acid residue Asp79, which is crucial for the high-affinity binding and subsequent inhibition of the enzyme's activity. acs.orgresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability
Following molecular docking, Molecular Dynamics (MD) simulations were performed on the docked GyrB-inhibitor complex. acs.org MD simulations provide insights into the physical movements of atoms and molecules over time, allowing for an assessment of the conformational dynamics and stability of the ligand-protein complex in a simulated physiological environment. The simulations confirmed the stability of the interaction between this compound and the GyrB active site, reinforcing the significance of the hydrogen bond with Asp79 as an anchor point that maintains the inhibitor's stable binding mode. acs.orgresearchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While a preliminary Structure-Activity Relationship (SAR) analysis noted that the hydroxyalkyl amine substituent of this compound was responsible for its improved IC₅₀ and Minimum Inhibitory Concentration (MIC) values compared to the template compound G24, specific QSAR models for this analog have not been detailed in the available research. nih.gov
Virtual Screening and Lead Identification Strategies
This compound was discovered through a ligand-based virtual screening campaign. acs.orgnih.gov This strategy began with a known inhibitor, indole (B1671886) derivative G24, which served as a template for a structural similarity search. acs.orgresearchgate.netnih.gov A large chemical library from the Specs database, containing 492,534 small molecules, was computationally filtered based on structural similarity to the template G24. acs.orgresearchgate.net This process successfully narrowed down the vast number of compounds to a manageable set of hits, which included this compound, ultimately identifying it as a more potent lead compound for inhibiting M. tuberculosis DNA gyrase. nih.gov
Preclinical Efficacy and Lead Optimization Studies
In Vitro Cytotoxicity and Antiproliferative Activity against Disease-Relevant Cell Lines
The initial assessment of novel therapeutic compounds involves evaluating their ability to inhibit the growth of and induce cytotoxicity in disease-specific cell lines. Several distinct indole-based compounds, designated as analog 14 in various research contexts, have demonstrated significant antiproliferative effects.
A series of indole (B1671886) derivatives have shown promise as anticancer agents by inhibiting cell proliferation. nih.gov For instance, a novel indole-containing hybrid derived from the natural product millepachine (B2987336), compound 14b , exhibited potent cytotoxic activity against five different human cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. nih.gov Specifically, its activity was nearly 100 times more potent than its parent compound, millepachine. nih.gov
Another example, an indole-vinyl sulfone analogue designated 14e , also displayed powerful antiproliferative activity across a panel of human cancer cells, with IC₅₀ values ranging from 55 to 305 nM. nih.gov This compound was developed as a tubulin polymerization inhibitor, a mechanism shared by established anticancer drugs derived from indole alkaloids like vinblastine (B1199706) and vincristine. nih.govnih.gov
The growth inhibitory potential of these compounds has been consistently demonstrated in multiple studies using various cancer cell lines, including those from breast, colon, lung, and prostate cancers. researchgate.nettdl.orgnih.gov
Table 1: Growth Inhibitory Activity (IC₅₀) of Indole-based Analogs
A critical aspect of preclinical evaluation is determining a compound's selectivity for diseased cells over healthy ones. High cytotoxicity against normal cells is a major limiting factor for many chemotherapeutics. nih.gov
Indole-based analog 14b demonstrated a favorable profile in this regard, showing significantly less cytotoxicity against non-tumorigenic human cell lines, including normal hepatocytes (L-02), prostate epithelial cells (RWPE-1), and mammary epithelial cells (MCF-10A). nih.gov This selectivity highlights its potential for a wider therapeutic window. nih.gov Similarly, compound 14e was found to have lower toxicity in normal LO2 cells compared to the cancer cell lines it was tested against. nih.gov This differential activity is a key objective in the lead optimization phase of drug discovery. danaher.com
In Vivo Proof-of-Concept Investigations in Animal Models
Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of specific diseases to assess their efficacy and pharmacodynamic properties in a whole-organism setting.
In a xenograft mouse model using H22 liver cancer cells, indole-vinyl sulfone analog 14e was shown to effectively inhibit tumor growth without causing significant toxicity to the animals. nih.gov This provides crucial proof-of-concept that the potent in vitro antiproliferative activity translates to an antitumor effect in vivo.
In a different therapeutic context, an indole derivative named NC009-1 was evaluated in a mouse model of Parkinson's disease. nih.govmdpi.com In this model, the compound ameliorated motor deficits and depressive behaviors. nih.gov It exerted these protective effects by impacting key disease markers; it increased the levels of dopamine (B1211576) and dopamine transporter in the striatum and reduced markers of oxidative stress and neuroinflammation, such as microglia and astrocyte reactivity, in the midbrain. nih.govmdpi.com
Pharmacodynamic studies aim to understand how a drug affects the body. In the Parkinson's disease mouse model, the administration of indole derivative NC009-1 led to the downregulation of several pro-inflammatory and neurotoxic factors, including NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α. nih.gov Concurrently, it upregulated protective factors involved in cellular redox signaling, such as SOD2, NRF2, and NQO1. nih.gov These findings elucidate the mechanisms by which the compound exerts its neuroprotective effects and validate its targets within a living system.
Strategy for Lead Compound Identification and Optimization
The journey from an initial "hit" compound to a viable drug candidate involves a rigorous process of lead identification and optimization. danaher.combiobide.com This process refines the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comresearchgate.net
The development of the various indole-based analogs labeled "14" exemplifies this strategy. For instance, the creation of millepachine hybrid 14b involved modifying a natural product scaffold to dramatically increase its potency, leading to the establishment of valuable structure-activity relationships (SARs). nih.gov Similarly, the design of indole-vinyl sulfone 14e involved replacing a functional group of a known tubulin inhibitor with a bioisosteric vinyl sulfoxide (B87167) group to improve metabolic stability and drug-like properties. nih.gov
Computational methods such as molecular docking are often employed to rationalize the observed activity and guide further optimization. nih.govnih.gov Docking studies for compound 14b , for example, suggested that the addition of the indole ring created new, favorable interactions within its target protein, which could explain its increased potency over the parent compound. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to advancing promising lead compounds toward clinical development. danaher.comnih.gov
Table 2: Compound Names
Considerations for In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (e.g., Membrane Permeability Assays)dovepress.com
Early assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical development. These in vitro studies provide essential insights into the pharmacokinetic profile of a compound, helping to predict its behavior in vivo. For indole-based analogs, understanding these parameters is crucial for lead optimization and for identifying candidates with favorable drug-like properties.
Research into the preclinical ADME properties of the indole-based analog YQA-14, a selective dopamine D3 receptor antagonist, has been undertaken to evaluate its potential as a clinical candidate. nih.gov Studies have characterized YQA-14 as a basic and lipophilic compound. nih.gov
In vitro and subsequent in vivo assessments in preclinical species, such as rats and dogs, indicated that YQA-14 undergoes rapid absorption. nih.gov The compound exhibited moderate liver microsomal clearances and in vivo clearances in these animal models, which is consistent with the moderate bioavailability observed. nih.gov
To extrapolate these findings to humans, a physiologically based pharmacokinetic (PBPK) model was developed. This model, refined with human in vitro ADME data, predicted the human pharmacokinetic parameters for YQA-14. nih.gov The predictions suggested that YQA-14 would have acceptable pharmacokinetic properties, supporting its further development. nih.gov
The predicted human pharmacokinetic parameters for YQA-14 are summarized in the table below.
| Parameter | Predicted Value |
| Clearance | 8.0 ml/min/kg |
| Volume of Distribution | 1.7 l/kg |
| Bioavailability | 16.9% |
Another indole-based analog, LD14b, has also been evaluated for its in vitro ADME properties. Studies using a Caco-2 monolayer, a model for intestinal absorption, showed intermediate apparent permeability. The permeability from the apical (intestinal lumen) to the basolateral (blood) side was 3.55 × 10⁻⁶ cm/s, while the permeability from the basolateral to the apical side was 6.16 × 10⁻⁶ cm/s. nih.gov Furthermore, LD14b demonstrated medium to high binding to plasma proteins in both humans (84.1%) and mice (85.7%), as well as high binding to mouse brain homogenate (95.4%). nih.gov
Challenges and Future Perspectives in Indole Based Analog Research
Addressing Specificity and Selectivity Challenges for Indole-Based Analogs
A primary hurdle in the development of indole-based therapeutics is achieving high specificity and selectivity for the intended biological target. The structural similarity of the indole (B1671886) nucleus to endogenous molecules, such as tryptophan, can lead to off-target effects. [cite: 4, 8] Many indole derivatives interact with multiple receptors and enzymes, which can result in unwanted side effects and limit their therapeutic potential. [cite: 8]
For instance, in the development of kinase inhibitors, a major class of anticancer drugs, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome. [cite: 6] Indole-based compounds designed to target a specific kinase may inadvertently inhibit other structurally related kinases, leading to toxicity. Researchers are employing various strategies to enhance selectivity, including the design of allosteric inhibitors that bind to less conserved sites on the enzyme and the modification of the indole scaffold to exploit subtle differences in the target's binding pocket.
A study on a series of indole-based analogs, designated as series 14, aimed to identify selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. [cite: 5] Within this series, compounds 14a and 14b emerged as selective inhibitors of human MAO-B in the low micromolar range. [cite: 5] While they showed comparable potency to the selective MAO-B inhibitor isatin (B1672199), they were less potent than safinamide. [cite: 5] This highlights the ongoing challenge of achieving high potency while maintaining selectivity.
Table 1: Selectivity Profile of Indole-Based MAO-B Inhibitors (Series 14)
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 14a | human MAO-B | 12.63 |
| 14b | human MAO-B | 8.65 |
| Isatin (reference) | human MAO-B | 6.10 |
Data sourced from Knez et al., 2022. [cite: 5]
Future efforts to improve specificity will likely involve a deeper understanding of the structural biology of target proteins and the use of advanced synthetic chemistry to create more refined indole analogs.
Development of Novel Research Tool Compounds Based on Indole Scaffolds
Indole-based analogs are not only being developed as potential therapeutics but also as valuable research tools to probe biological pathways and validate new drug targets. These tool compounds need to exhibit high potency and selectivity for their target to provide reliable experimental results.
For example, site-selective probes are crucial for studying drug binding to proteins like human serum albumin (HSA). [cite: 1, 2, 3] L-tryptophan is commonly used as a probe for Sudlow site II on HSA, but its instability in solution is a drawback. [cite: 1, 2] A study evaluated several indole compounds as more stable alternatives. Among the candidates, 3-acetylindole was identified as a superior probe, demonstrating similar binding affinity and site-specificity to L-tryptophan but with greater stability, making it suitable for high-throughput screening applications. [cite: 1, 2, 3]
The development of such tool compounds is essential for the early stages of drug discovery, enabling researchers to better understand disease mechanisms and identify promising targets for therapeutic intervention. The design of indole-based fluorescent probes and photoaffinity labels represents another avenue for creating sophisticated research tools.
Integration of Advanced Screening Technologies and High-Throughput Methodologies
The discovery of novel indole-based analogs with desired biological activities is increasingly reliant on advanced screening technologies and high-throughput methodologies. [cite: 19, 21] High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. [cite: 19]
The development of automation-friendly reactions is key to enabling HTS. For instance, researchers have developed methods for conducting palladium-catalyzed cross-coupling reactions in dimethyl sulfoxide (B87167) at room temperature, which is compatible with the robotics used in high-throughput analysis. [cite: 21] This approach has allowed for over 1,500 chemistry experiments to be performed in less than a day, using minuscule amounts of material. [cite: 21]
In the context of indole-based analogs, HTS can be used to screen for compounds that bind to a specific receptor, inhibit an enzyme, or exhibit a desired cellular effect. The stability of indole-based probes, such as 3-acetylindole for HSA binding studies, is critical for their successful application in HTS platforms. [cite: 1, 2, 3] The integration of HTS with other technologies, such as mass spectrometry-based analysis, further accelerates the identification of lead compounds. [cite: 21]
Emerging Areas for Indole-Based Analog Exploration
While indole-based analogs have been extensively studied for applications in cancer and neurodegenerative diseases, several emerging areas hold significant promise for future research. [cite: 5, 6, 7]
One such area is the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. [cite: 4] For example, a newly synthesized indole derivative containing a cyclohexane (B81311) moiety, referred to as derivative 14 , was evaluated for its activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). [cite: 4] Another study reported that bis-indole derivatives exhibited a minimum inhibitory concentration (MIC) of 1–4 mg/L against vancomycin-intermediate S. aureus (VISA) and inhibited the NorA efflux pump. [cite: 28]
The unique ability of the indole scaffold to mimic peptide structures and bind reversibly to various enzymes opens up opportunities for developing novel drugs with distinct mechanisms of action. [cite: 4, 8] This includes exploring their potential as antiviral, antifungal, and antiparasitic agents. [cite: 4] Furthermore, the diverse biological activities of indole derivatives make them interesting candidates for multitargeted therapies, which could be beneficial for complex diseases. [cite: 9]
Computational and AI-Driven Drug Discovery for Indole-Based Analog Design
Computational chemistry and artificial intelligence (AI) are revolutionizing the design and optimization of indole-based analogs. [cite: 14, 20, 22, 23] These in silico techniques offer a powerful toolkit to address challenges related to efficacy, selectivity, and safety in the early stages of drug discovery. [cite: 14]
Structure-based drug design and molecular modeling can be used to identify new series of indole derivatives as potential therapeutic agents. [cite: 13] For example, molecular docking studies can predict how newly synthesized compounds will bind to the catalytic sites of target proteins, such as PI3Kα and EGFR in cancer, and help in understanding key interactions. [cite: 13]
The integration of computational approaches is expected to accelerate the discovery of new indole-based drugs by providing a more rational and efficient design process. [cite: 14]
Q & A
Basic: How should researchers design experiments to evaluate the biological activity of Indole-based analog 14?
Methodological Answer:
Experimental design should follow a hypothesis-driven approach. Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols . Include controls (positive/negative) and replicate experiments (n ≥ 3) to ensure statistical power . For in vivo studies, adhere to the 4R principles (replacement, reduction, refinement, and reproducibility) and document variables like dosage, administration routes, and physiological endpoints . Reference established protocols for analogous indole derivatives to ensure comparability .
Basic: What methodologies are appropriate for assessing the pharmacokinetic properties of this compound?
Methodological Answer:
Use LC-MS/MS for quantifying plasma/tissue concentrations, ensuring calibration curves meet FDA validation criteria (R² > 0.99) . Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like bioavailability (F), clearance (CL), and volume of distribution (Vd). Cross-validate results with in silico ADMET predictions (e.g., SwissADME) to identify discrepancies requiring mechanistic investigation .
Basic: How can researchers conduct a systematic literature review on Indole-based analogs to contextualize Analog 14?
Methodological Answer:
Use Boolean search terms (e.g., "indole derivative" AND "structure-activity relationship") in databases like PubMed, Web of Science, and Scopus . Apply inclusion/exclusion criteria (e.g., publication date ≥ 2010, peer-reviewed journals only) and document screening processes in a PRISMA flowchart. Critically appraise sources for methodological rigor (e.g., sample size, statistical methods) and synthesize findings in a comparative table highlighting Analog 14’s novelty .
Basic: How to formulate testable hypotheses about the structure-activity relationship (SAR) of this compound?
Methodological Answer:
Start with molecular docking studies to identify potential binding interactions (e.g., hydrogen bonding with kinase active sites). Generate hypotheses such as, "Substitution at the C3 position enhances target affinity due to steric complementarity." Validate via synthetic modification (e.g., introducing halogens or methyl groups) and correlate structural changes with activity data using regression analysis .
Advanced: How should researchers analyze contradictory data between in vitro potency and in vivo efficacy for Analog 14?
Methodological Answer:
First, verify experimental conditions (e.g., cell line authenticity, solvent compatibility) . Perform sensitivity analyses to identify confounding factors (e.g., metabolic instability in vivo). Use orthogonal assays (e.g., SPR for binding kinetics, microsomal stability tests) to reconcile discrepancies. If contradictions persist, propose mechanistic hypotheses (e.g., off-target effects) in the discussion section, citing conflicting literature and suggesting follow-up studies .
Advanced: What statistical approaches are recommended for dose-response studies of this compound?
Methodological Answer:
Fit dose-response curves using a four-parameter logistic model (Hill equation) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via AIC/BIC criteria . For heterogeneous data, apply mixed-effects models or Bayesian hierarchical modeling. Report uncertainty metrics (e.g., 95% CI) and outliers using Grubbs’ test. Use software like GraphPad Prism or R (drc package) for reproducibility .
Advanced: How to validate the specificity of molecular targets for this compound?
Methodological Answer:
Combine CRISPR/Cas9 knockout models with competitive binding assays (e.g., CETSA) to confirm target engagement . Perform RNA-seq or proteomic profiling to identify off-target pathways. Validate findings using siRNA knockdown or pharmacological inhibitors. Cross-reference results with databases like ChEMBL to rule out pan-assay interference compounds (PAINS) .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound?
Methodological Answer:
Document reaction conditions (temperature, catalysts, solvents) in detail and provide NMR/HRMS spectra for purity verification . Use DOE (Design of Experiments) to optimize yield and minimize batch variability. Share raw data and synthetic protocols via repositories like Zenodo to enable independent verification . For scale-up, evaluate photostability and hygroscopicity to preempt formulation issues .
Advanced: What strategies integrate multi-omics data to elucidate the mechanism of action of this compound?
Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify dysregulated networks. Apply machine learning (e.g., random forests) to rank feature importance and generate mechanistic hypotheses (e.g., "Analog 14 modulates oxidative stress via NRF2 activation"). Validate with functional assays (e.g., ROS detection) .
Advanced: How to design longitudinal studies for chronic toxicity assessment of this compound?
Methodological Answer:
Use a repeated-measures design with staggered cohorts (e.g., 3-, 6-, and 12-month exposure). Monitor hematological, hepatic, and renal biomarkers at regular intervals . Include recovery phases to assess reversibility. Apply survival analysis (Kaplan-Meier curves) for mortality data and mixed-effects models for longitudinal biomarker trends. Reference OECD guidelines for carcinogenicity testing to ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
